True Blue Chloride

Overview

Description

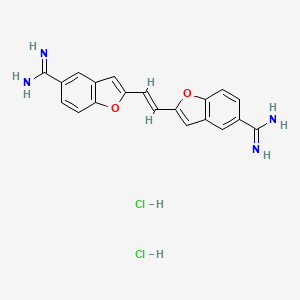

True Blue Chloride is a UV light-excitable, divalent cationic dye which stains the cytoplasm with blue fluorescence and shows stability in immunohistochemical processing . It is also known by other names such as 2,2′-(1,2-ethenediyl)bis-dihydrochloride dihydrochloride, 5-Benzofurancarboximidamide .

Molecular Structure Analysis

The molecular structure of this compound is described in terms of its empirical formula, which is C20H18Cl2N4O2 . The molecular weight of the compound is 417.29 .Physical And Chemical Properties Analysis

This compound is a UV light-excitable, divalent cationic dye . Other properties of this fluorescent dye include the physical form, solubility, absorption maxima, emission maxima, and molar extinction coefficient .Scientific Research Applications

Neural Repair in Spinal Cord Injury

A groundbreaking study utilized True Blue Chloride in the context of spinal cord injury treatment. The research focused on the transplantation of neurons derived from mesenchymal stem cells (MSCs) into the injured spinal cord of rhesus monkeys. This compound was used for retrograde tracing to evaluate the re-establishment of axonal pathways after the treatment. The findings revealed promising results in the restoration of spinal cord function and highlighted the potential of MSC-derived neurons in treating spinal cord injuries. The application of this compound in this context is significant as it offers insights into neural repair mechanisms and the potential for functional recovery after spinal cord injuries (Deng et al., 2005).

Environmental Monitoring and Waste Management

Another notable application of this compound is in environmental monitoring and waste management. A study aimed to develop an automatic chloride film detector to combat the environmental issue of dioxins, especially in the context of waste garbage plastics. This compound's unique properties were harnessed to detect transparent chloride plastic films using a blue light absorption method, providing an innovative solution for monitoring and managing waste and environmental pollutants (Sugihara & Yoshida, 2001).

Mechanism of Action

Target of Action

True Blue Chloride, also known as 2,2′-(1,2-ethenediyl)bis-dihydrochloride dihydrochloride or 5-Benzofurancarboximidamide , is a UV light-excitable, divalent cationic dye . It primarily targets the cytoplasm of cells, staining it with blue fluorescence . This makes it a valuable tool in cellular imaging and immunohistochemical processing .

Mode of Action

The compound interacts with its targets by binding to them and emitting fluorescence when excited by UV light . This fluorescence allows for the visualization of the cytoplasm, aiding in various biological and medical research applications .

Biochemical Pathways

It is known that chloride ions play a crucial role in various cellular functions, including fluid balance, cell signaling, and muscle function

Pharmacokinetics

These typically involve absorption and distribution throughout the body, followed by metabolism and eventual excretion .

Result of Action

The primary result of this compound’s action is the staining of the cytoplasm with blue fluorescence . This allows for the visualization of cellular structures and processes, aiding in various research applications. The compound shows stability in immunohistochemical processing, making it a reliable tool for such purposes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of UV light is necessary for the compound to exhibit its fluorescent properties . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other chemical substances

properties

IUPAC Name |

2-[(E)-2-(5-carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2.2ClH/c21-19(22)11-1-5-17-13(7-11)9-15(25-17)3-4-16-10-14-8-12(20(23)24)2-6-18(14)26-16;;/h1-10H,(H3,21,22)(H3,23,24);2*1H/b4-3+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZFMHDDZRBTFH-CZEFNJPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=N)N)C=C(O2)C=CC3=CC4=C(O3)C=CC(=C4)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1C(=N)N)C=C(O2)/C=C/C3=CC4=C(O3)C=CC(=C4)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71431-30-6 | |

| Record name | (E)-2,2'-Vinylenedi-1-benzo(b)furane-5-carboxamidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071431306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

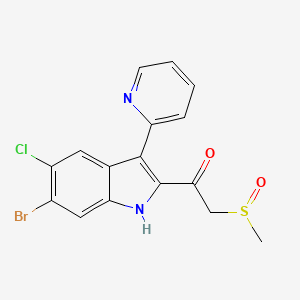

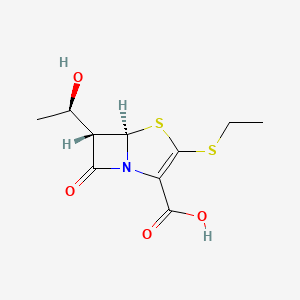

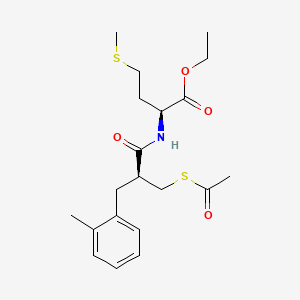

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Thiazolecarboxamide, N-(6-benzoyl-1H-benzimidazol-2-yl)-2-(1-thieno[3,2-d]pyrimidin-4-yl-4-piperidinyl)-](/img/structure/B1681519.png)

![methyl (2S)-5,7-dichloro-5'-methoxy-6-methyl-3,3'-dioxo-4-[[(1R,4R,5R,6S)-4,5,6-trihydroxy-2-methoxycarbonyl-1-cyclohex-2-enyl]oxy]spiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B1681527.png)

![3-(Diphenylmethoxy)-8-isopropyl-8-azoniabicyclo[3.2.1]octane methanesulphonate](/img/structure/B1681529.png)

![8-[Bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1681530.png)

![[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-7-bromo-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B1681532.png)

![2,2-difluoro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B1681536.png)

![4-Chloro-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B1681540.png)

![[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone](/img/structure/B1681542.png)